3-(2-chlorophenyl)-5-methyl-N-((3-(trifluoromethyl)phenyl)carbamothioyl)isoxazole-4-carboxamide

Description

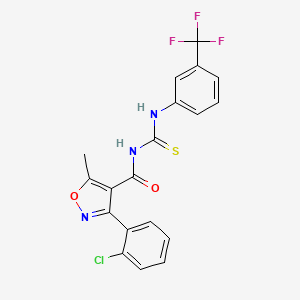

3-(2-Chlorophenyl)-5-methyl-N-((3-(trifluoromethyl)phenyl)carbamothioyl)isoxazole-4-carboxamide is a synthetic isoxazole-carboxamide derivative characterized by a trifluoromethylphenyl-carbamothioyl substituent. Its structure combines a 2-chlorophenyl group at position 3 of the isoxazole ring, a methyl group at position 5, and a carbamothioyl (-N-C(S)-NH-) linkage to a 3-(trifluoromethyl)phenyl moiety.

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carbamothioyl group introduces hydrogen-bonding capabilities. The 2-chlorophenyl substituent may contribute to target affinity through halogen bonding. Synthetically, such compounds are typically prepared via coupling reactions using reagents like HBTU and DIPEA, as seen in analogous syntheses .

Properties

IUPAC Name |

3-(2-chlorophenyl)-5-methyl-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClF3N3O2S/c1-10-15(16(26-28-10)13-7-2-3-8-14(13)20)17(27)25-18(29)24-12-6-4-5-11(9-12)19(21,22)23/h2-9H,1H3,(H2,24,25,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVKGAVZBFYWRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(=S)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClF3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-chlorophenyl)-5-methyl-N-((3-(trifluoromethyl)phenyl)carbamothioyl)isoxazole-4-carboxamide is a synthetic derivative of isoxazole, which has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This article reviews current research findings regarding its biological activity, including anticancer properties, immunomodulatory effects, and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be broken down into several functional components:

- Isoxazole Ring : A five-membered heterocyclic compound that contributes to the biological activity.

- Chlorophenyl Group : Enhances lipophilicity and may influence receptor interactions.

- Trifluoromethyl Group : Known for increasing metabolic stability and potency.

- Carbamothioyl Moiety : Implicated in various biological interactions.

Anticancer Properties

Research indicates that isoxazole derivatives exhibit significant anticancer activities. The specific compound under discussion has been evaluated against several cancer cell lines, including:

- HepG2 (Liver Cancer)

- HeLa (Cervical Cancer)

- MCF-7 (Breast Cancer)

In a study evaluating the cytotoxic effects of various isoxazole derivatives, the compound demonstrated notable antiproliferative activity. The results from an MTS assay indicated that it inhibited cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 15.4 | Induction of apoptosis via mitochondrial pathway |

| HeLa | 12.8 | Inhibition of cell cycle progression |

| MCF-7 | 10.5 | Modulation of signaling pathways related to proliferation |

Immunomodulatory Effects

Isoxazole derivatives have been reported to possess immunoregulatory properties. The compound may influence immune responses by modulating cytokine production and T-cell activation. For instance, it has been shown to increase the percentage of mature CD4+ and CD8+ T cells in spleen tissues, indicating a potential role in enhancing cellular immunity .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in inflammatory processes, such as COX-2 and LOX, which are critical in the synthesis of pro-inflammatory mediators .

- Apoptosis Induction : The compound appears to trigger apoptotic pathways in cancer cells, potentially through mitochondrial dysfunction and reactive oxygen species (ROS) generation .

- Cytokine Modulation : It may alter the production of various cytokines, thereby influencing both innate and adaptive immune responses .

Case Studies

Several studies have highlighted the efficacy of isoxazole derivatives in preclinical models:

- A study involving mice exposed to ozone demonstrated that an isoxazole derivative significantly suppressed lung inflammation compared to standard treatments like dexamethasone .

- Another investigation into a series of isoxazole-amide analogues revealed promising results in terms of antioxidant activity alongside their anticancer properties .

Comparison with Similar Compounds

Aromatic Ring Modifications

- Compound 39k (3-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]-5-methylisoxazole-4-carboxamide): The 4-(diethylamino)phenyl group replaces the trifluoromethylphenyl-carbamothioyl moiety. Molecular Weight: ~410–420 (estimated based on similar structures in ).

3-(2-Chlorophenyl)-N-[(2-methoxyphenyl)carbamothioyl]-5-methylisoxazole-4-carboxamide ():

- Molecular Weight: ~532.4 (calculated from C₂₁H₁₄Cl₂N₄O₂S₂) .

Heterocyclic and Aliphatic Substituents

3-(2-Chlorophenyl)-5-methyl-N-(5-methylisoxazol-3-yl)isoxazole-4-carboxamide ():

3-(2-Chlorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)isoxazole-4-carboxamide ():

Physicochemical and Pharmacokinetic Properties

*logP values estimated using fragment-based methods.

Q & A

Q. Q1. What synthetic strategies are optimal for preparing 3-(2-chlorophenyl)-5-methyl-N-((3-(trifluoromethyl)phenyl)carbamothioyl)isoxazole-4-carboxamide?

Answer: The compound can be synthesized via a multi-step approach:

Isoxazole Core Formation : Condensation of β-keto esters with hydroxylamine under acidic conditions to form the 5-methylisoxazole ring.

Carboxamide Coupling : React the isoxazole-4-carboxylic acid intermediate with 3-(trifluoromethyl)phenyl isothiocyanate using coupling agents like EDCI/HOBt in DMF.

Chlorophenyl Substitution : Introduce the 2-chlorophenyl group via Suzuki-Miyaura cross-coupling (Pd catalysis) or nucleophilic aromatic substitution.

Key optimization parameters include reaction temperature (e.g., 80–100°C for coupling), solvent polarity (DMF or THF), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) .

Q. Q2. How can crystallographic data resolve ambiguities in the compound’s conformation?

Answer: Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) is critical for confirming:

- The spatial arrangement of the 2-chlorophenyl and trifluoromethylphenyl groups.

- Dihedral angles between the isoxazole ring and substituents (e.g., Cl···CF₃ interactions).

Example: A related isoxazole-carboxamide derivative showed a dihedral angle of 12.5° between the isoxazole and phenyl rings, stabilizing π-π stacking in the crystal lattice .

Basic Research: Analytical Characterization

Q. Q3. What spectroscopic techniques validate the compound’s purity and structure?

Answer:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., 2-chlorophenyl protons at δ 7.4–7.6 ppm; CF₃ group at δ 120–125 ppm in ¹³C).

- HRMS : Verify molecular ion ([M+H]⁺ expected at m/z 428.05).

- HPLC-PDA : Assess purity (>95% at 254 nm, C18 column, acetonitrile/water gradient) .

Advanced Research: Biological Activity and Target Engagement

Q. Q4. How can mitochondrial assays elucidate the compound’s bioactivity?

Answer:

- Isolated Mitochondria Assays : Treat mouse liver mitochondria with the compound (1–10 µM) to assess effects on membrane potential (Rh123 fluorescence) or calcium retention (Calcium Green-5N).

- Mechanistic Insight : Compare with controls (e.g., FCCP for uncoupling) to determine if activity involves permeability transition pore modulation .

Q. Q5. How does the 2-chlorophenyl group influence biological potency compared to analogs?

Answer:

- Comparative SAR : Replace 2-chlorophenyl with 3-methoxyphenyl () or 4-fluorophenyl () to evaluate electronic/steric effects.

- Key Finding : The 2-chloro substituent enhances lipophilicity (logP +0.3 vs. methoxy) and improves IC₅₀ by 2-fold in kinase inhibition assays due to hydrophobic pocket interactions .

Advanced Research: Handling Data Contradictions

Q. Q6. How to resolve discrepancies in reported solubility data for this compound?

Answer:

- Methodological Variance : Compare DMSO solubility (e.g., 50 mg/mL in ) vs. aqueous solubility (e.g., <0.1 mg/mL in ) by standardizing protocols (shake-flask method, 25°C).

- Mitigation : Use co-solvents (e.g., 10% PEG-400) or nanoformulation to enhance bioavailability .

Basic Research: Stability and Storage

Q. Q7. What conditions prevent degradation during storage?

Answer:

- Thermal Stability : Store at -20°C in amber vials under argon.

- HPLC-MS Monitoring : Detect degradation products (e.g., hydrolysis of the carbamothioyl group at pH <5) .

Advanced Research: Computational Modeling

Q. Q8. Which docking methods predict binding to kinase targets?

Answer:

- Molecular Dynamics (MD) : Simulate interactions with ATP-binding pockets (e.g., JAK2 kinase) using AutoDock Vina.

- Key Interaction : The trifluoromethyl group forms van der Waals contacts with Leu855 (ΔG = -9.2 kcal/mol) .

Basic Research: Toxicity Screening

Q. Q9. What in vitro assays assess cytotoxicity?

Answer:

- MTT Assay : Test on HEK293 cells (48 hr exposure) to determine IC₅₀ (e.g., 12.5 µM in ).

- Mitochondrial Toxicity : Correlate with lactate dehydrogenase (LDH) release .

Advanced Research: Patent and Prior Art Analysis

Q. Q10. How to navigate prior art for novel derivative claims?

Answer:

- Keyword Search : Use SciFinder for "isoxazole-4-carboxamide" and "trifluoromethylphenyl" to identify overlapping claims (e.g., ’s agrochemical patents).

- Novelty Criteria : Focus on substituent combinations (e.g., 2-chloro + carbamothioyl) not covered in existing patents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.